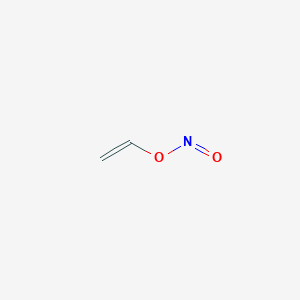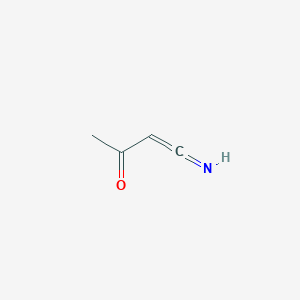
4-Iminobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iminobut-3-en-2-one is an organic compound with the molecular formula C4H7NO It is characterized by the presence of an imine group (C=N) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iminobut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a suitable ketone under acidic or basic conditions to form the imine group. For example, the reaction of but-3-en-2-one with ammonia or a primary amine can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iminobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted imines or other derivatives.
Scientific Research Applications
4-Iminobut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iminobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity can influence various biological processes and pathways, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Aminobut-3-en-2-one: Similar structure but with an amino group instead of an imine group.
But-3-en-2-one: Lacks the imine group, making it less reactive in certain chemical reactions.
4-Oxobut-3-en-2-one: Contains an additional oxo group, altering its chemical properties.
Uniqueness
4-Iminobut-3-en-2-one is unique due to the presence of both an imine and a ketone group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
23601-81-2 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
InChI |
InChI=1S/C4H5NO/c1-4(6)2-3-5/h2,5H,1H3 |
InChI Key |
IISQZNRCRIJELN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


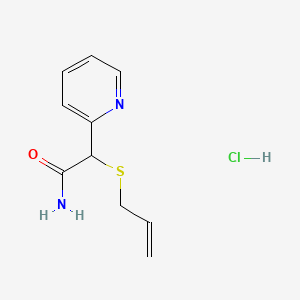
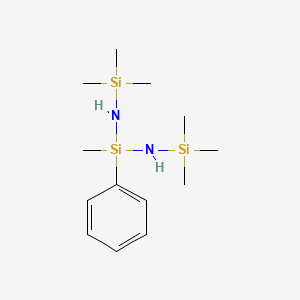
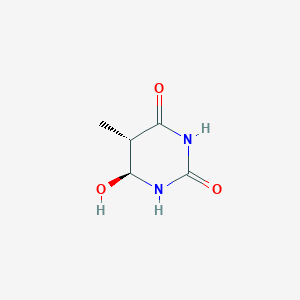

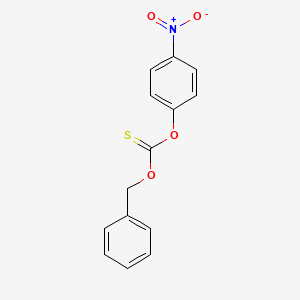

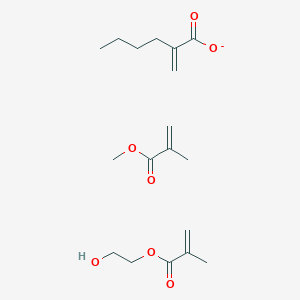
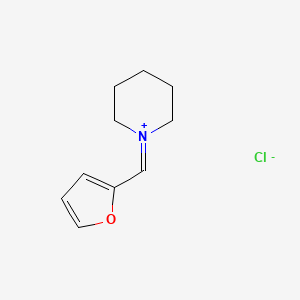
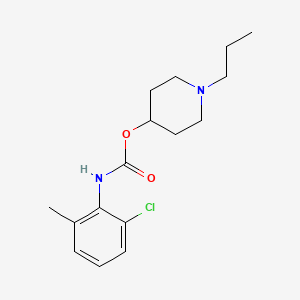

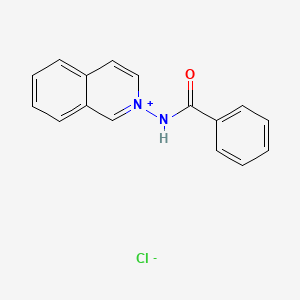
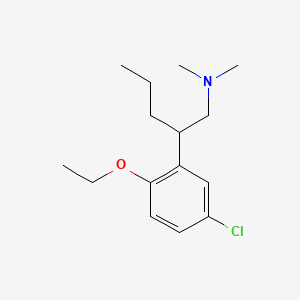
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
